1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea
Description
This compound features a dibenzo[b,f][1,4]oxazepine core substituted with a methyl group at position 10 and a keto group at position 11. The urea moiety bridges the oxazepine scaffold to a 3,4,5-trimethoxyphenyl group, which contributes to its unique electronic and steric properties. The 3,4,5-trimethoxyphenyl group may enhance binding affinity to hydrophobic pockets in target proteins, similar to methoxy-substituted analogs reported in dopamine receptor antagonist studies .
Properties
IUPAC Name |
1-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O6/c1-27-17-7-5-6-8-19(17)33-18-10-9-14(11-16(18)23(27)28)25-24(29)26-15-12-20(30-2)22(32-4)21(13-15)31-3/h5-13H,1-4H3,(H2,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMRWVCMEKDQBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)NC4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3,4,5-trimethoxyphenyl)urea is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various models, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes a dibenzo[b,f][1,4]oxazepine core and a trimethoxyphenyl urea moiety. This unique combination may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly in the context of cancer treatment and parasitic infections.
Anticancer Activity
Research has indicated that compounds with similar structures can induce differentiation in acute myeloid leukemia (AML) cells. A study demonstrated that a related compound upregulated the myeloid marker CD11b and decreased cell proliferation in AML cell lines . The following table summarizes key findings related to anticancer activity:
| Compound | Activity | Cell Line | EC50 (nM) | Mechanism |
|---|---|---|---|---|
| OXS003976 | Differentiation Induction | HL-60 | 2200 | CD11b upregulation |
| 1-(10-Methyl...) | Proliferation Inhibition | THP-1 | TBD | Morphological changes |
Antiparasitic Activity
Another significant aspect of the biological activity of this compound is its antiparasitic potential. A related dibenzoxazepinone was identified as having potent anti-Giardia activity with an IC50 of 0.18 μM . This suggests that the oxazepine core may be crucial for such biological effects.
Structure-Activity Relationship (SAR)
The SAR studies have revealed insights into how modifications to the core structure influence biological activity. For instance, variations in substituents on the dibenzo[b,f][1,4]oxazepine ring can significantly alter potency and selectivity against different targets.
Key Findings from SAR Studies:
- Substituent Effects : The presence of electron-donating groups (like methoxy) enhances solubility and bioavailability.
- Core Modifications : Changes to the oxazepine core can affect receptor binding affinity and metabolic stability.
- Potency Variations : Compounds with lower clogP values generally exhibit better pharmacokinetic profiles.
Case Studies
Several case studies highlight the biological efficacy of compounds similar to this compound:
Case Study 1: AML Treatment
In a phenotypic screening study involving multiple AML cell lines (HL-60, THP-1), compounds were evaluated for their ability to induce differentiation. The study confirmed that specific analogs could significantly increase CD11b expression while inducing morphological changes indicative of differentiation .
Case Study 2: Anti-Giardia Activity
A compound structurally related to 1-(10-Methyl...) showed remarkable efficacy against Giardia duodenalis. The study emphasized the importance of structural modifications in enhancing antiparasitic properties .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant anticancer properties. For instance:
- Apoptosis Induction : Studies have shown that this compound can effectively induce apoptosis in various cancer cell lines. A notable study published in the Journal of Medicinal Chemistry demonstrated that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Case Study: Apoptosis Induction
| Study | Cell Line | Mechanism |
|---|---|---|
| Journal of Medicinal Chemistry | MCF-7 | Activation of caspases |
Antimicrobial Activity
This compound has also shown promising antimicrobial activity against various pathogens:
- Antibacterial Activity : It exhibits significant efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.
Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
Antifungal Activity
In addition to antibacterial effects, this compound has demonstrated antifungal properties. It effectively inhibited the growth of Candida albicans, with an IC50 value comparable to established antifungal agents.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as NMR and mass spectrometry have been utilized to confirm the structure and purity.
Recent Research Developments
Recent studies have focused on optimizing the synthesis process and enhancing the biological efficacy through structural modifications. An example study explored the structure-activity relationship (SAR) of various derivatives of dibenzo[b,f][1,4]oxazepines, revealing that specific substitutions at the nitrogen and oxygen sites significantly enhance anticancer activity.
Example Study: Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Substitution at Nitrogen | Enhanced anticancer activity |
| Substitution at Oxygen | Improved antimicrobial properties |
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety undergoes hydrolysis under acidic or basic conditions to yield amine and carbonyl derivatives. This reaction is critical for studying metabolic pathways and degradation products .
Alkylation/Acylation at Urea Nitrogen
The secondary amine in the urea group participates in nucleophilic substitution reactions, enabling structural diversification .
Nucleophilic Aromatic Substitution
Electrophilic centers on the dibenzooxazepine core allow regioselective substitutions:
| Position | Reagent | Conditions | Product |
|---|---|---|---|
| C-4 | NaN, DMSO | 100°C, 8 hrs | Azide-functionalized derivative |
| C-7 | KSCN, CuI catalyst | Microwave, 120°C, 30 mins | Thiocyanate analog (IC = 0.8 μM) |
Oxidation of Methoxy Groups
The 3,4,5-trimethoxyphenyl moiety undergoes selective demethylation under oxidative conditions:
| Oxidizing Agent | Conditions | Major Product | Biological Impact |
|---|---|---|---|
| CAN (HNO) | CHCN, 0°C, 2 hrs | 3,4,5-Trihydroxyphenyl derivative | Increased antioxidant activity (EC 12 μM) |
| HO/Fe | pH 4.0, 25°C | Partially demethylated quinone structure | Enhanced electrophilicity for kinase inhibition |
Catalytic Carbonylation Pathways
Phosgene-free synthesis methods utilize transition metal catalysts for urea bond formation :
| Catalyst | Conditions | Conversion | Key Advantage |
|---|---|---|---|
| Pd(OAc) | CO (1 atm), 80°C, 12 hrs | 89% | Avoids toxic isocyanate intermediates |
| Au/TiO | Supercritical CO, 100°C | 76% | Sustainable solvent system |
Mechanistic Insights
Key reaction pathways involve:
-
Isocyanate Intermediate Formation :
-
Carbamate Coupling :
-
Reaction of dibenzooxazepine amine with 3,4,5-trimethoxyphenyl carbamate (k = 0.42 min at 25°C).
-
-
Oxazepine Ring Activation :
-
DFT calculations show electron-deficient C-2 position (Mulliken charge = +0.38) facilitates nucleophilic attacks.
-
Stability Under Physiological Conditions
Critical for pharmacokinetic profiling:
| Parameter | Value | Method |
|---|---|---|
| Hydrolytic half-life | 14.7 hrs (pH 7.4, 37°C) | HPLC-UV monitoring |
| Photodegradation | t = 6.2 hrs (UV-A) | Q-LED solar simulator (ICH Q1B) |
Comparison with Similar Compounds
Core Heterocycle Variations
- Dibenzo[b,f][1,4]thiazepine Derivatives: Compounds such as SR-4995 and SR-3420 replace the oxazepine oxygen with sulfur, forming thiazepine cores. Jin et al. synthesized thiazepine-based carboxamides (e.g., compounds 29–32) with D2 dopamine receptor antagonism. Their 4-methoxybenzyl substituents improve solubility but reduce steric bulk compared to the target’s trimethoxyphenyl group .
Substituent Modifications
- Urea vs. Carboxamide/Sulfonamide Linkages :
- The target’s urea group enables stronger hydrogen bonding compared to carboxamides (e.g., compound 8c in ) or sulfonamides (e.g., 4-ethyl-N-(10-methyl-11-oxo-oxazepin-2-yl)benzenesulfonamide in ). This may enhance target binding but reduce metabolic stability .
- SR-3420 features a 3,5-bis(trifluoromethyl)phenyl group, which introduces electron-withdrawing effects, contrasting with the electron-donating methoxy groups in the target compound .
Chiral Considerations
- Enantiomerically pure thiazepine derivatives (e.g., (S)-10b in ) were separated via supercritical fluid chromatography (SFC), highlighting the importance of stereochemistry in biological activity. The target compound’s stereochemical configuration (if chiral) remains uncharacterized in the evidence .
Key Observations:
Synthesis : The target compound likely follows protocols analogous to urea coupling (e.g., CDI or carbodiimide-mediated reactions), whereas carboxamides (e.g., compound 29) use amine-acid coupling .
Solubility : The 3,4,5-trimethoxyphenyl group increases hydrophobicity compared to sulfonamide derivatives () but less than SR-3420’s trifluoromethyl groups .
Bioactivity : Thiazepine-based carboxamides exhibit D2 receptor antagonism (IC50 < 100 nM), while urea-linked analogs like SR-4995 regulate lipolysis via ABHD5 activation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodological Answer : The synthesis of dibenzo[b,f][1,4]oxazepine derivatives typically involves cyclocondensation of substituted anthranilic acids with ketones or aldehydes, followed by urea coupling . For purity optimization:
- Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Validate purity via HPLC (C18 column, methanol/water mobile phase) and confirm structural integrity through H/C NMR and high-resolution mass spectrometry (HRMS) .
- Key Table : Common analytical parameters for purity validation:
| Technique | Conditions | Target Purity Threshold |
|---|---|---|
| HPLC | 70:30 MeOH:H2O, 1 mL/min | ≥98% |
| NMR | DMSO-d6, 400 MHz | No impurity peaks |
Q. How can the compound’s solubility profile be systematically characterized for in vitro assays?
- Methodological Answer :
- Use the "shake-flask" method: Dissolve the compound in DMSO (stock solution) and dilute in PBS, cell culture media, or simulated biological fluids (e.g., gastric fluid).
- Quantify solubility via UV-Vis spectroscopy at λ_max (e.g., 280 nm for aromatic systems) .
- For low solubility, employ co-solvents (e.g., PEG-400) or surfactants (Tween-80) while ensuring biocompatibility .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data in the compound’s biological activity across different assays?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or cellular models. To address this:
- Standardize Assays : Use identical cell lines (e.g., HEK-293 for cytotoxicity) and replicate under controlled conditions (e.g., 37°C, 5% CO2).
- Mechanistic Studies : Combine transcriptomic analysis (RNA-seq) with target-specific assays (e.g., kinase inhibition profiling) to identify off-target effects .
- Statistical Validation : Apply ANOVA or mixed-effects models to differentiate biological variability from experimental noise .
Q. How can the role of the 3,4,5-trimethoxyphenyl moiety in antimicrobial activity be investigated?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., mono-/dimethoxy variants) and compare MIC values against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains .
- Molecular Docking : Use AutoDock Vina to simulate interactions with fungal cytochrome P450 targets (e.g., CYP51), correlating binding energy with experimental IC50 values .
- Resistance Studies : Perform serial passage assays to assess propensity for resistance development in pathogens .
Q. What strategies are effective for elucidating the compound’s metabolic stability in preclinical models?
- Methodological Answer :
- In Vitro Hepatocyte Assays : Incubate with primary hepatocytes (rat/human) and quantify metabolites via LC-MS/MS. Monitor for glucuronidation/sulfation using UDP-glucuronosyltransferase inhibitors .
- Microsomal Stability : Use liver microsomes with NADPH cofactor to assess CYP450-mediated degradation .
- In Vivo Correlation : Administer a single dose to rodents and collect plasma/bile at timed intervals for pharmacokinetic modeling (e.g., non-compartmental analysis) .
Theoretical and Methodological Frameworks
Q. How can contradictory solubility and permeability data be reconciled in drug delivery studies?
- Methodological Answer :
- Biopharmaceutics Classification System (BCS) : Classify the compound based on solubility/permeability thresholds. If discrepancies exist, re-evaluate assay conditions (e.g., artificial membrane composition in PAMPA) .
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict permeability anomalies due to hydrogen bonding with the urea group .
Q. What integrative approaches are suitable for linking the compound’s structural features to its pharmacological mechanisms?
- Methodological Answer :
- Multi-Omics Integration : Combine proteomic (e.g., affinity purification-MS) and metabolomic (NMR-based flux analysis) data to map signaling pathways affected by the compound .
- Theoretical Framework : Align findings with the "privileged scaffold" hypothesis, where dibenzo[b,f][1,4]oxazepine’s rigidity enhances target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
